Cas no 1170411-17-2 (N-5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide)

N-5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide structure
1170411-17-2 structure
Product name:N-5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide
CAS No:1170411-17-2
MF:C11H6Cl2N4O3S
MW:345.161338329315
CID:5822734
PubChem ID:43972867

N-5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide
    • AKOS024608211
    • 1170411-17-2
    • F1374-2686
    • N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
    • N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
    • Inchi: 1S/C11H6Cl2N4O3S/c1-4-2-6(20-17-4)9(18)14-11-16-15-10(19-11)5-3-7(12)21-8(5)13/h2-3H,1H3,(H,14,16,18)
    • InChI Key: SIYIBKPJVGPMOK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(S1)Cl)C1=NN=C(NC(C2=CC(C)=NO2)=O)O1

Computed Properties

  • Exact Mass: 343.9537666g/mol
  • Monoisotopic Mass: 343.9537666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 122Ų
  • XLogP3: 3.4

N-5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1374-2686-1mg
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
1170411-17-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1374-2686-5mg
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
1170411-17-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1374-2686-5μmol
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
1170411-17-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1374-2686-2mg
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
1170411-17-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1374-2686-3mg
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
1170411-17-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1374-2686-10mg
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
1170411-17-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1374-2686-2μmol
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
1170411-17-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1374-2686-10μmol
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
1170411-17-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1374-2686-4mg
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
1170411-17-2 90%+
4mg
$66.0 2023-05-17

Additional information on N-5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide

N-5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide (CAS No. 1170411-17-2): A Comprehensive Overview

N-5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide (CAS No. 1170411-17-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles and is characterized by its unique structural features and chemical properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.

The chemical structure of N-5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide is intricate and consists of a central 1,3,4-oxadiazole ring linked to a 2,5-dichlorothiophene moiety and a 3-methyl-1,2-oxazole carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The dichlorothiophene moiety is known for its ability to interact with various biological targets, while the oxadiazole ring provides stability and enhances the compound's pharmacological profile.

The synthesis of N-5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide has been extensively studied in recent years. One common approach involves the coupling of 2-aminothiophene derivatives with carboxylic acids or esters under appropriate conditions. For instance, a recent study published in the Journal of Organic Chemistry reported a high-yield synthesis method using microwave-assisted reactions. This method not only reduces reaction times but also improves the overall yield and purity of the final product.

In terms of biological activities, N-5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide has shown promising results in various preclinical studies. Research conducted at the National Institutes of Health (NIH) demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, studies have indicated that it possesses antiviral activity against several RNA viruses, including influenza and coronavirus strains.

One of the key areas of interest in recent research is the antimicrobial activity of N-5-(2,5-dichlorothiophen-3-y)-1,3,4-thiadiazolyl)-N'-methylurea derivatives. A study published in the Journal of Medicinal Chemistry highlighted that these compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in metabolic pathways.

The pharmacokinetic properties of N-(5-(dichloro-thieno[3]-yl)-[1]thiadiazol-[y])-N'-methylurea have also been investigated to understand its potential for therapeutic use. Preclinical studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and exhibits a long half-life in vivo. These properties make it an attractive candidate for further development as a therapeutic agent.

Recent advancements in computational chemistry have also contributed to our understanding of N-(5-(dichloro-thieno[3]-yl)-[1]thiadiazol-[y])-N'-methylurea's molecular interactions with biological targets. Molecular docking studies have revealed that this compound binds selectively to specific protein targets involved in inflammation and viral replication. These findings provide valuable insights into the molecular mechanisms underlying its biological activities and pave the way for rational drug design.

In conclusion, N-(5-(dichloro-thieno[3]-yl)-[1]thiadiazol-[y])-N'-methylurea (CAS No. 1170411−7) is a multifaceted compound with significant potential in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an exciting area of research for developing new therapeutic agents. Ongoing studies continue to explore its applications in treating inflammatory diseases, viral infections, and microbial infections. As research progresses, it is likely that this compound will play an increasingly important role in advancing medical treatments.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica